
1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of 1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one involves multiple steps, typically starting with the formation of the piperidine ring. One common method involves the reaction of 1,3-diphenylpropan-1-one with piperidine under specific conditions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The piperidine moiety plays a crucial role in its binding affinity to various receptors, influencing biological pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one can be compared with other piperidine derivatives, such as:
1-Phenyl-3-(piperidin-1-yl)propan-1-one: Similar structure but different substitution pattern.
3-Piperidylpropiophenone: Another piperidine derivative with distinct chemical properties. These compounds share the piperidine ring but differ in their specific functional groups and overall molecular structure, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
6281-88-5 |
|---|---|
Molekularformel |
C25H32N2O |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1,3-diphenyl-2,3-di(piperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C25H32N2O/c28-25(22-15-7-2-8-16-22)24(27-19-11-4-12-20-27)23(21-13-5-1-6-14-21)26-17-9-3-10-18-26/h1-2,5-8,13-16,23-24H,3-4,9-12,17-20H2 |
InChI-Schlüssel |
RXULWOBKUQJHRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline](/img/structure/B14728922.png)
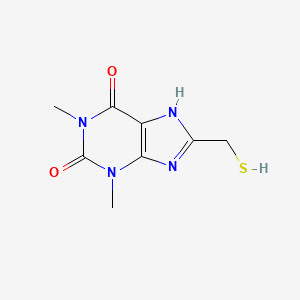
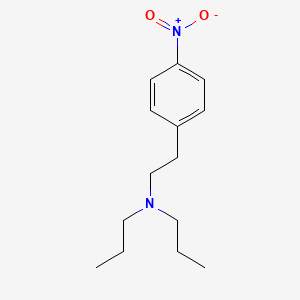
![1-{[Acetyl(benzyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B14728933.png)
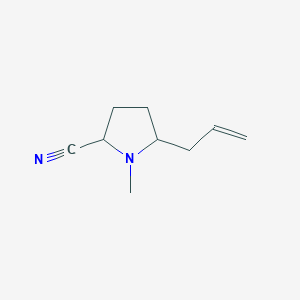
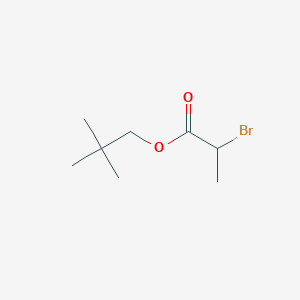
![2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14728962.png)
![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)
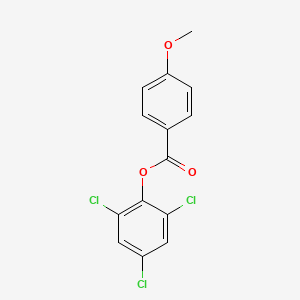
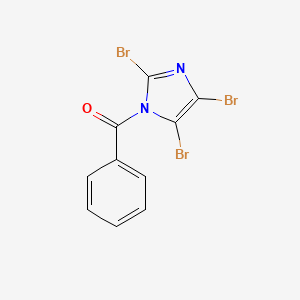
![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)
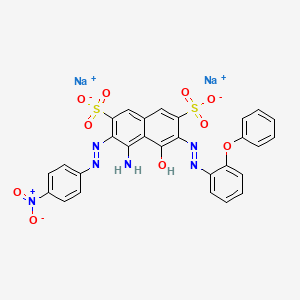
![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
